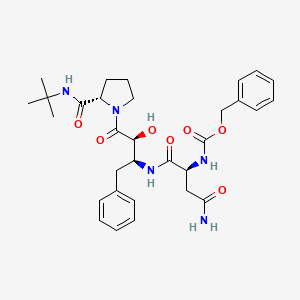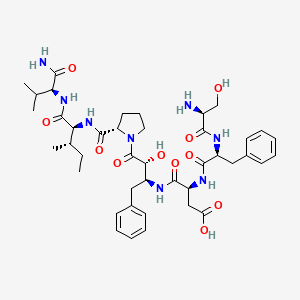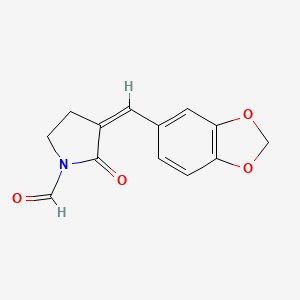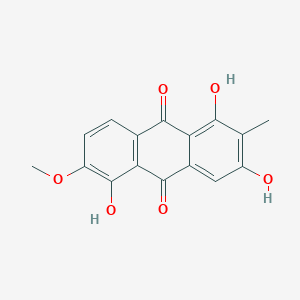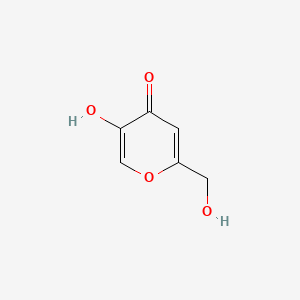
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-648051 is a chemical compound known as a leukotriene D4 receptor antagonist. It plays a significant role in the treatment of arrhythmias, which are irregular heartbeats. Leukotriene D4 is a molecule involved in inflammatory responses, and by blocking its receptor, L-648051 can help manage conditions related to inflammation and allergic reactions .
Preparation Methods
The synthesis of L-648051 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves organic synthesis techniques such as esterification, sulfonation, and cyclization reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
L-648051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
L-648051 has several scientific research applications:
Chemistry: It is used to study the mechanisms of leukotriene receptor antagonism and to develop new anti-inflammatory drugs.
Biology: It is used in research on inflammatory pathways and the role of leukotrienes in various biological processes.
Medicine: It is investigated for its potential use in treating conditions like asthma, allergic rhinitis, and cardiovascular diseases.
Industry: It may be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
L-648051 exerts its effects by blocking the leukotriene D4 receptor. This receptor is involved in the inflammatory response, and by inhibiting it, L-648051 can reduce inflammation and prevent arrhythmias. The molecular targets include the leukotriene D4 receptor and associated signaling pathways .
Comparison with Similar Compounds
L-648051 is unique in its specific antagonism of the leukotriene D4 receptor. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for similar indications as montelukast.
Pranlukast: Another leukotriene receptor antagonist with similar applications. L-648051 is distinguished by its specific binding affinity and its potential use in treating arrhythmias .
Properties
CAS No. |
91541-18-3 |
|---|---|
Molecular Formula |
C24H28O8S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |
InChI Key |
ZAKKEARLDPTRLX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |
Appearance |
Solid powder |
| 91541-18-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid 4-APSOB L 648051 L-648051 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B1673724.png)
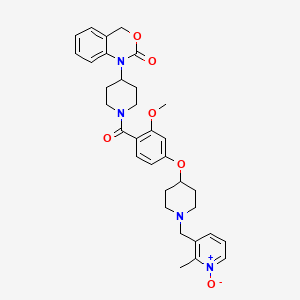
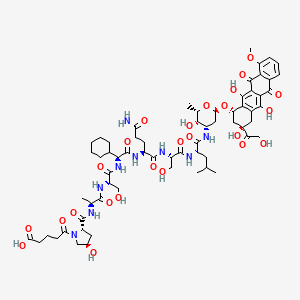
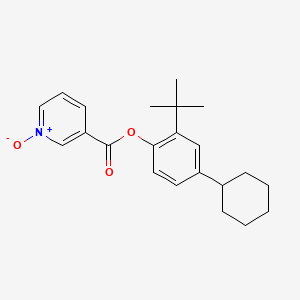
![1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1673729.png)

methanone](/img/structure/B1673731.png)
